(3R)-1-(2,2-difluoroethyl)pyrrolidin-3-aminedihydrochloride
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Overview
Description
(3R)-1-(2,2-difluoroethyl)pyrrolidin-3-aminedihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a pyrrolidine ring substituted with a difluoroethyl group and an amine group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-(2,2-difluoroethyl)pyrrolidin-3-aminedihydrochloride typically involves multi-step organic reactions. The starting materials often include pyrrolidine derivatives and difluoroethylating agents. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and efficiency. The process may also involve purification steps such as crystallization, distillation, or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(3R)-1-(2,2-difluoroethyl)pyrrolidin-3-aminedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The difluoroethyl and amine groups can participate in substitution reactions, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures, pressures, and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethyl oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
(3R)-1-(2,2-difluoroethyl)pyrrolidin-3-aminedihydrochloride has a broad range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of (3R)-1-(2,2-difluoroethyl)pyrrolidin-3-aminedihydrochloride involves its interaction with specific molecular targets and pathways. The difluoroethyl and amine groups can form hydrogen bonds and electrostatic interactions with enzymes, receptors, or other biomolecules, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (3R)-1-(2,2-difluoroethyl)pyrrolidin-3-amine
- (3R)-1-(2,2-difluoroethyl)pyrrolidin-3-ol
- (3R)-1-(2,2-difluoroethyl)pyrrolidin-3-carboxylic acid
Uniqueness
Compared to similar compounds, (3R)-1-(2,2-difluoroethyl)pyrrolidin-3-aminedihydrochloride stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both difluoroethyl and amine groups allows for diverse chemical modifications and interactions, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H14Cl2F2N2 |
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Molecular Weight |
223.09 g/mol |
IUPAC Name |
(3R)-1-(2,2-difluoroethyl)pyrrolidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C6H12F2N2.2ClH/c7-6(8)4-10-2-1-5(9)3-10;;/h5-6H,1-4,9H2;2*1H/t5-;;/m1../s1 |
InChI Key |
GWIUSYUXFNJHKY-ZJIMSODOSA-N |
Isomeric SMILES |
C1CN(C[C@@H]1N)CC(F)F.Cl.Cl |
Canonical SMILES |
C1CN(CC1N)CC(F)F.Cl.Cl |
Origin of Product |
United States |
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